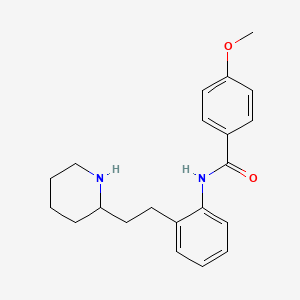
(1,3-DIPHENYLPROPAN-2-YL)(METHYL)AMINE
Overview
Description
(1,3-Diphenylpropan-2-yl)(methyl)amine, also known as 1,3-diphenylpropan-2-amine, is an organic compound with the molecular formula C15H17N. This compound is characterized by the presence of two phenyl groups attached to a propane backbone, with an amine group at the second carbon position. It is a solid at room temperature and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Dioxolane Protection and Palladium-Catalyzed Cross-Coupling
- The synthesis of (1,3-diphenylpropan-2-yl)(methyl)amine can involve the protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone using dioxolane.
- This is followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide, leading to the formation of mono- or dialkylation products.
- Hydrolysis of the dioxolanes at the final stage yields the desired diphenyl-2-propanones .
-
Transaminase-Mediated Synthesis
- Another method involves the use of transaminases for the direct synthesis of enantiopure 1-phenylpropan-2-amine derivatives starting from prochiral ketones.
- This method is environmentally and economically attractive and can produce high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of palladium-catalyzed reactions and biocatalytic approaches are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- (1,3-Diphenylpropan-2-yl)(methyl)amine can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
-
Reduction
- Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
-
Substitution
- The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(1,3-Diphenylpropan-2-yl)(methyl)amine has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex organic molecules and polymers.
-
Biology
- Studied for its potential biological activity and interactions with biological molecules.
-
Medicine
- Investigated for its potential therapeutic properties and as a precursor for drug development.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-diphenylpropan-2-yl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropane: Lacks the amine group, making it less reactive in certain chemical reactions.
1,3-Diphenylpropan-1-amine hydrochloride: Similar structure but with a hydrochloride group, affecting its solubility and reactivity.
2,2-Dibenzylpropane-1,3-diol: Contains hydroxyl groups instead of an amine, leading to different chemical properties and applications.
Uniqueness
(1,3-Diphenylpropan-2-yl)(methyl)amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dual phenyl groups and amine functionality make it a versatile compound in both synthetic and research applications .
Properties
IUPAC Name |
N-methyl-1,3-diphenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-17-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBJSPPGKHKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201897 | |
| Record name | alpha-Benzyl-N-methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53660-20-1 | |
| Record name | alpha-Benzyl-N-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Benzyl-N-methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


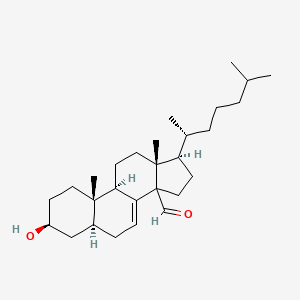
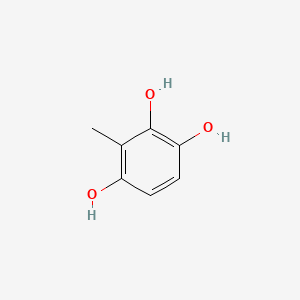
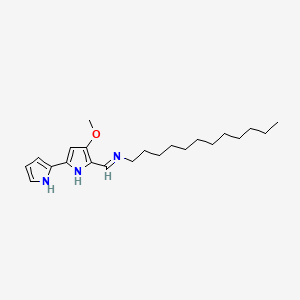
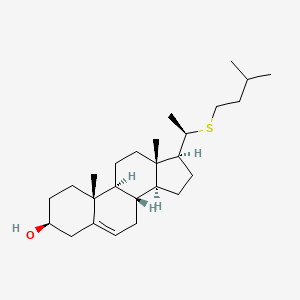

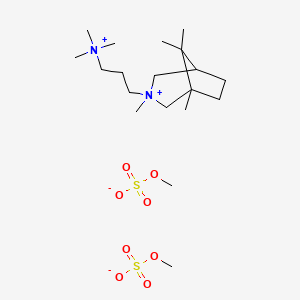
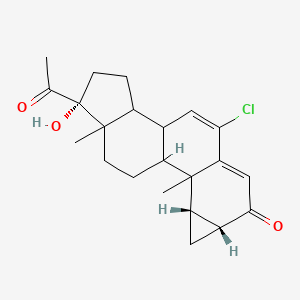


![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)
![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)

